1-(4-Methoxycinnamoyl)-1H-benzotriazole
Overview
Description
1-(4-Methoxycinnamoyl)-1H-benzotriazole is a synthetic organic compound that belongs to the class of cinnamoyl derivatives It is characterized by the presence of a benzotriazole ring attached to a cinnamoyl moiety with a methoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxycinnamoyl)-1H-benzotriazole typically involves the reaction of 4-methoxycinnamic acid with benzotriazole. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in a solvent like toluene . The reaction proceeds through the formation of an ester linkage between the carboxylic acid group of 4-methoxycinnamic acid and the nitrogen atom of benzotriazole.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxycinnamoyl)-1H-benzotriazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cinnamoyl double bond can be reduced to form a saturated derivative.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the benzotriazole ring.
Major Products Formed
Oxidation: 1-(4-Hydroxycinnamoyl)-1H-benzotriazole.
Reduction: 1-(4-Methoxycinnamoyl)-1H-benzotriazoline.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Methoxycinnamoyl)-1H-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria, leading to cell lysis . In anticancer research, it is believed to inhibit specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine: This compound has shown antimalarial activity and is structurally similar due to the presence of the methoxycinnamoyl group.
4-Methoxycinnamoyl chloride: Used as an intermediate in organic synthesis, it shares the cinnamoyl moiety with 1-(4-Methoxycinnamoyl)-1H-benzotriazole.
Uniqueness
This compound is unique due to the presence of the benzotriazole ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other cinnamoyl derivatives and contributes to its diverse applications in scientific research and industry.
Properties
IUPAC Name |
(E)-1-(benzotriazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-21-13-9-6-12(7-10-13)8-11-16(20)19-15-5-3-2-4-14(15)17-18-19/h2-11H,1H3/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPKEQPSKBCWJN-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417003 | |
Record name | ST50775820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50417003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5636-43-1 | |
Record name | ST50775820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50417003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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